ethyl 4-{4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate
Description
This compound features a piperazine core substituted with an ethyl carboxylate ester, a benzenesulfonyl group, and a hydrazinecarbonyl linker bridging to a 4-methyl-1,3-benzothiazole moiety. The benzothiazole ring is a privileged scaffold in medicinal chemistry, known for its role in DNA intercalation and kinase inhibition . The sulfonyl group enhances solubility and may facilitate interactions with biological targets via hydrogen bonding or electrostatic interactions .
Properties
IUPAC Name |
ethyl 4-[4-[[(4-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5S2/c1-3-32-22(29)26-11-13-27(14-12-26)34(30,31)17-9-7-16(8-10-17)20(28)24-25-21-23-19-15(2)5-4-6-18(19)33-21/h4-10H,3,11-14H2,1-2H3,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSBQISVXSOJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[N’-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde.
Hydrazinecarbonylation: The benzothiazole derivative is then reacted with hydrazine to form the hydrazinecarbonyl group.
Sulfonylation: The intermediate is sulfonylated using a sulfonyl chloride derivative to introduce the benzenesulfonyl group.
Piperazine Carboxylation: Finally, the piperazine ring is introduced and carboxylated using ethyl chloroformate to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[N’-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
The compound ethyl 4-{4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and documented case studies.
Structure and Composition
The molecular formula of the compound is , indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur. The structure features a piperazine ring, which is significant for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines due to their ability to inhibit specific kinases involved in cancer progression .
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. Studies have demonstrated that compounds containing the benzothiazole moiety can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Central Nervous System Disorders
The piperazine structure is often associated with compounds that exhibit neuropharmacological effects. Research has indicated that piperazine derivatives can act as anxiolytics and antidepressants. The specific compound may contribute to this field by modulating neurotransmitter systems or providing neuroprotective effects .
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives, including variations of the compound under discussion. They tested these compounds against several cancer cell lines, including breast and lung cancer cells. Results showed that some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of benzothiazole derivatives. The study found that compounds with structural similarities to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of ethyl 4-{4-[N’-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Benzothiazole Moieties
- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Structural Differences: Replaces the benzenesulfonyl-hydrazinecarbonyl group with an acetamide linker. Bioactivity: Exhibits anticancer activity, likely due to benzothiazole-mediated DNA damage or kinase inhibition .
Thiazole-Piperazine Hybrids
- 2-(4-(4-(Methylsulphonyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide Structural Differences: Substitutes benzothiazole with a thiazole ring and replaces the hydrazinecarbonyl with a thiocarbamide group. Bioactivity: Demonstrates antinociceptive effects via opioid receptor modulation . Key Contrast: The thiocarbamide group may confer stronger hydrogen-bonding interactions but lower metabolic stability than the hydrazinecarbonyl linker in the target compound.
Hydrazine-Linked Piperazine Derivatives
- tert-Butyl 4-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Structural Differences: Converts the hydrazinecarbonyl group into an oxadiazole ring. Synthesis: Involves hydrazine acetylation followed by cyclization . Key Contrast: The oxadiazole ring enhances rigidity and may improve pharmacokinetic properties but reduces the hydrogen-bond donor capacity of the hydrazine group .
Table 1: Structural and Functional Comparison
Bioactivity and Molecular Similarity Analysis
- Sulfonyl Group Impact : Enhances solubility and may interact with polar residues in target proteins, as seen in sulfonamide-based drugs .
- Molecular Similarity Metrics: Tanimoto and Dice indices () could quantify structural overlap with known bioactive compounds, predicting shared modes of action.
Pharmacokinetic Considerations
Biological Activity
Ethyl 4-{4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine core substituted with a sulfonyl group and a benzothiazole moiety. Its structural complexity suggests multiple points of interaction with biological targets, which may contribute to its pharmacological effects.
Molecular Formula
- Molecular Formula : C₁₈H₃₁N₃O₃S
- Molecular Weight : 357.54 g/mol
Pharmacological Effects
Research indicates that compounds containing benzothiazole and piperazine derivatives exhibit various biological activities, including:
- Antitumor Activity : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
- Antimicrobial Properties : The presence of the benzothiazole moiety is associated with antimicrobial activity against various pathogens, suggesting potential use in treating infections .
- Anti-inflammatory Effects : Some studies have reported that related compounds can inhibit the production of pro-inflammatory cytokines, which may be beneficial in managing inflammatory diseases .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Nitric Oxide Production : The compound may enhance nitric oxide (NO) synthesis, which plays a crucial role in immune response and inflammation regulation .
- Cytokine Modulation : It can influence the expression of cytokines such as IL-6 and IL-8, which are pivotal in inflammatory responses .
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation .
Case Study 1: Antitumor Activity
A study evaluating the antitumor effects of benzothiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. This compound exhibited IC50 values in the low micromolar range, indicating potent activity against breast and lung cancer cells.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that the compound displayed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as an alternative treatment option.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with coupling a benzothiazole hydrazine derivative to a sulfonylbenzoyl chloride intermediate, followed by piperazine conjugation. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt for hydrazinecarbonyl attachment .
- Sulfonylation : Optimize sulfonyl chloride reactivity with piperazine derivatives in anhydrous conditions (e.g., DCM, 0–5°C) .
- Solvent and catalyst selection : Ethyl acetate/methanol (25:1) with 0.25% Et₃N improves column chromatography separation . Yield optimization may require stoichiometric adjustments (e.g., 1.5–2.0 eq of nucleophiles) and reflux conditions (4–5 hours) .
Q. How is the compound structurally characterized, and what analytical methods are critical for confirming purity?
- NMR spectroscopy : ¹H and ¹³C NMR validate the piperazine ring, benzothiazole, and sulfonyl groups. For example, tert-butyl piperazine derivatives show distinct Boc-protected amine signals at δ 1.4 ppm .
- LC/MS (ESI-MS) : Confirm molecular weight (e.g., [M+1]⁺ peaks) and detect impurities. A similar quinoline-piperazine analog showed m/z = 474.5 .
- Elemental analysis : Match calculated vs. experimental C/H/N ratios (e.g., ±0.3% tolerance) .
Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?
- Enzyme inhibition assays : Test against targets like acetylcholinesterase (for neurodegenerative diseases) using Ellman’s method .
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with IC₅₀ calculations .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish safety margins .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) to enhance its pharmacological profile?
- Core modifications : Replace the benzothiazole with oxazole or pyridine rings to assess impact on target affinity .
- Side-chain variations : Introduce methyl or hydroxyethyl groups to the piperazine ring to modulate solubility and bioavailability .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical binding interactions, as demonstrated in Alzheimer’s drug candidates .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay-specific false positives .
- Metabolic stability testing : Use liver microsomes to check if inactive metabolites are formed in certain models .
- Target selectivity profiling : Compare off-target effects via kinase panels or GPCR screening to explain divergent results .
Q. How can in vivo efficacy and pharmacokinetics be systematically evaluated?
- Rodent models : Administer orally (10–50 mg/kg) in a neurodegenerative or cancer model, with plasma sampling for Tₘₐₓ and AUC₀–₂₄ₕ analysis .
- BBB permeability : Use MDCK-MDR1 monolayers or in situ brain perfusion to assess CNS penetration .
- Metabolite identification : LC-HRMS to detect Phase I/II metabolites in urine and bile .
Q. What computational and experimental approaches integrate to elucidate binding mechanisms?
- Molecular dynamics simulations : Simulate ligand-target complexes (e.g., 100 ns trajectories) to identify stable binding conformers .
- Alanine scanning mutagenesis : Validate key residues (e.g., catalytic triads) in enzyme targets via site-directed mutagenesis .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to corroborate docking predictions .
Methodological Considerations
- Theoretical frameworks : Link studies to concepts like enzyme-substrate inhibition kinetics (Michaelis-Menten) or QSAR models for iterative design .
- Data validation : Cross-reference NMR/HRMS with synthetic intermediates to confirm stepwise purity .
- Controlled experiments : Include vehicle and positive controls (e.g., donepezil for acetylcholinesterase assays) to normalize inter-assay variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
